molecular formula C7H18Cl2N2 B1487301 1,2,2-Trimethyl-3-pyrrolidinamine dihydrochloride CAS No. 2203842-21-9

1,2,2-Trimethyl-3-pyrrolidinamine dihydrochloride

Cat. No. B1487301
M. Wt: 201.13 g/mol
InChI Key: OXFCLKDKWBZCIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,2,2-Trimethyl-3-pyrrolidinamine dihydrochloride is C7H18Cl2N2 . The average molecular weight is 201.137 Da and the monoisotopic mass is 200.084702 Da .

Scientific Research Applications

Neurotropic Activity Studies

One study focuses on the synthesis of annelated 4-aminopyridines and their biological activity, particularly looking at neurotropic effects in mice. This research is significant for understanding how derivatives of pyrrolidinamine compounds could impact neurological function and behavior (Zaliznaya et al., 2020).

Domino Reactions for Heterocycle Synthesis

Another study explores domino reactions involving trimethyl aconitate, highlighting its versatility as a synthetic building block for creating heteropolycycles. This research underlines the potential for using trimethyl derivatives in complex chemical synthesis processes to obtain novel compounds (Witthaut et al., 2001).

Electrochemical Oxidation

Investigation into the anodic oxidation of 1,4-dihydropyridines presents an electrochemical method for studying radical intermediates, relevant for understanding the chemical behavior and potential applications of pyrrolidinamine derivatives in electrochemical processes (Ludvík et al., 1986).

Inhibition Studies on Mycobacterial Enzymes

Research on the inhibition of mycobacterial beta-carbonic anhydrases by sulfonamide derivatives demonstrates the importance of pyrrolidinamine analogs in developing antimicrobial agents. This highlights the potential pharmacological applications of related compounds in treating mycobacterial infections (Güzel et al., 2009).

Synthesis of Nitrogen-Containing Lactones

A method for synthesizing nitrogen-containing lactones through reactions with pyridines and bis(trimethylsilyl)ketene acetals illustrates the role of pyrrolidinamine derivatives in organic synthesis, particularly for creating compounds with potential biological activity (Rudler et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

1,2,2-trimethylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)6(8)4-5-9(7)3;;/h6H,4-5,8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFCLKDKWBZCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Trimethylpyrrolidin-3-amine dihydrochloride

CAS RN

2203842-21-9
Record name 1,2,2-trimethylpyrrolidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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